

Application Notes and Protocols for DS18561882 in T-Cell-Mediated Inflammation Research

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Product: DS18561882

Target: Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2)

Application: Preclinical Research of T-Cell-Mediated Inflammation
Introduction

DS18561882 is a potent, selective, and orally bioavailable small molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon (1C) metabolism.[1][2][3] MTHFD2 is highly expressed in activated immune cells and plays a critical role in nucleotide synthesis, particularly de novo purine synthesis, which is essential for the proliferation and effector functions of T-cells.[4][5] Inhibition of MTHFD2 by **DS18561882** has been shown to modulate T-cell responses and ameliorate disease severity in various preclinical models of inflammation, making it a valuable tool for studying T-cell-mediated inflammatory and autoimmune diseases.[1][4]

These application notes provide detailed protocols and quantitative data to guide researchers in utilizing **DS18561882** for investigating T-cell biology and its role in inflammatory processes.

Quantitative Data Summary



The following tables summarize key quantitative parameters of **DS18561882** from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of

DS18561882

| Parameter | Value | Cell Line/System | Reference |
|---------------|-----------|-------------------------------------|--------------|
| IC50 (MTHFD2) | 0.0063 μΜ | Biochemical Assay | [6] |
| IC50 (MTHFD1) | 0.57 μΜ | Biochemical Assay | [6] |
| GI50 | 140 nM | MDA-MB-231 (Human Breast Cancer) | [2][3][6][7] |

Table 2: In Vitro Effects of DS18561882 on Human T-

Cells

| T-Cell Subset | Effect | Concentration | Reference |
|---------------|--|---------------|-----------|
| Th17 | Decreased Proliferation, Increased Apoptosis | 2 μΜ | [4] |
| Treg | Decreased Proliferation | 2 μΜ | [4] |
| Th1 | Reduced Proliferation | Not specified | [4] |
| All Subsets | Reduced CD25 Expression | 2 μΜ | [4] |

Table 3: In Vivo Oral Pharmacokinetics of **DS18561882** in Mice

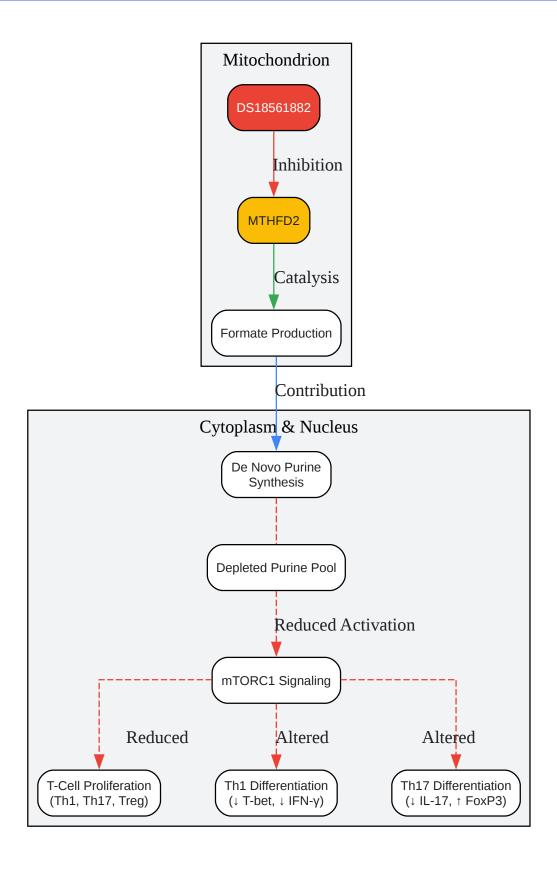


| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (hours) | AUC (μg·h/mL) | Reference |
|--------------|--------------|--------------|---------------|-----------|
| 30 | 11.4 | 2.21 | 64.6 | [6] |
| 100 | 56.5 | 2.16 | 264 | [6] |
| 300 | 90.1 | 2.32 | 726 | [6] |

Signaling Pathway

The mechanism of action of **DS18561882** in T-cells involves the inhibition of MTHFD2, leading to a cascade of downstream effects that ultimately suppress inflammatory responses.





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Caption: **DS18561882** inhibits MTHFD2, leading to reduced purine synthesis and mTORC1 signaling.

Experimental Protocols

Protocol 1: In Vitro Differentiation and Inhibition of Human CD4+ T-Cells

This protocol describes the differentiation of human naïve CD4+ T-cells into Th1, Th17, and Treg subsets and the assessment of the effects of **DS18561882**.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naïve CD4+ T-Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55 μ M 2-mercaptoethanol
- Human T-cell Activation/Expansion Kit (e.g., anti-CD2, anti-CD3, anti-CD28 beads)
- Recombinant Human Cytokines: IL-2, IL-12p70, IL-6, IL-1β, IL-23, TGF-β1
- Neutralizing Antibodies: Anti-IL-4, Anti-IFN-y
- DS18561882 (stock solution in DMSO)
- Cell proliferation dye (e.g., CFSE or similar)
- Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3, anti-IFN-γ, anti-IL-17A)
- PMA, Ionomycin, and GolgiPlug/Brefeldin A

Procedure:

- Isolate naïve CD4+ T-cells from human PBMCs according to the manufacturer's instructions.
- Label the isolated T-cells with a cell proliferation dye if assessing proliferation.



- Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
- Activate the T-cells with activation/expansion beads at a 2:1 cell-to-bead ratio.
- Add the appropriate cytokine cocktails for differentiation:
 - Th1: IL-2 (100 U/mL), IL-12p70 (5 ng/mL), anti-IL-4 (2 μg/mL)
 - \circ Th17: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (2 μg/mL), anti-IL-4 (2 μg/mL)
 - Treg: IL-2 (100 U/mL), TGF-β1 (5 ng/mL)
- Add DS18561882 to the desired final concentration (e.g., 2 μM for human cells) or an equivalent volume of DMSO as a vehicle control.[4]
- Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
- For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (GolgiPlug or Brefeldin A) for the last 4-6 hours of culture.
- Harvest the cells and stain for surface markers (e.g., CD4, CD25) followed by intracellular staining for transcription factors (e.g., T-bet, RORyt, FoxP3) and cytokines (e.g., IFN-y, IL-17A) using appropriate fixation/permeabilization buffers.
- Analyze the samples by flow cytometry to assess proliferation (dye dilution), viability, activation marker expression, and cytokine production.

Protocol 2: In Vivo Delayed-Type Hypersensitivity (DTH) Mouse Model

This protocol outlines a T-cell-dependent DTH model to evaluate the in vivo efficacy of **DS18561882**.

Materials:

Methodological & Application





- 8-16 week old mice (e.g., C57BL/6)
- Keyhole Limpet Hemocyanin (KLH)
- Complete Freund's Adjuvant (CFA)
- DS18561882
- Vehicle for oral administration (e.g., 0.5% w/v methylcellulose 400 solution)
- Calipers for ear thickness measurement

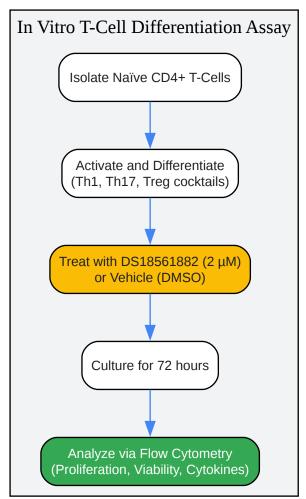
Procedure:

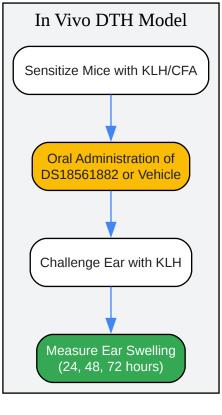
- Sensitization:
 - Prepare an emulsion of KLH in CFA.
 - Immunize mice by subcutaneous injection with the KLH/CFA emulsion.
- Treatment:
 - Begin oral administration of **DS18561882** or vehicle to the mice daily, starting from the day
 of sensitization or a few days before the challenge. A typical dose for anti-inflammatory
 effects has not been explicitly published, but anti-tumor effects in mice were observed at
 doses of 30-300 mg/kg, administered twice daily.[2][6]
 - Prepare the dosing solution by suspending **DS18561882** in 0.5% methylcellulose.[6]
 Ensure the suspension is uniform using a homogenizer or sonicator. Prepare fresh daily.[8]
- Challenge:
 - Approximately 5-7 days after sensitization, challenge the mice by injecting KLH in saline into one ear pinna. Inject saline alone into the contralateral ear as a control.
- Measurement:



- Measure the ear thickness of both ears using calipers at 24, 48, and 72 hours postchallenge.
- The DTH response is quantified as the change in ear thickness (KLH-injected ear minus saline-injected ear).
- Analysis:
 - Compare the DTH response between the **DS18561882**-treated and vehicle-treated groups.
 - Monitor animal weight throughout the experiment to assess for any overt toxicity.

Experimental Workflow Diagram







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Caption: Workflow for in vitro and in vivo studies of **DS18561882** in T-cell inflammation.

Disclaimer

DS18561882 is for research use only and is not for human or veterinary use. The information provided in these application notes is intended as a guide and may require optimization for specific experimental conditions.

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